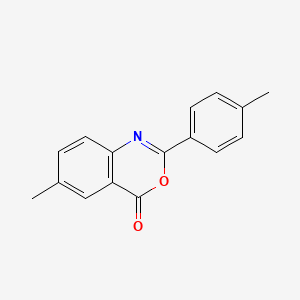

6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by its unique structure, which includes a benzene ring fused to an oxazine ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one typically involves the reaction of 4-methylphenylamine with 2-hydroxybenzoic acid under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the oxazine ring. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired benzoxazine compound .

Industrial Production Methods

For large-scale industrial production, the synthesis process is optimized to ensure high yield and purity. This involves the use of advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and reaction time, are carefully controlled to maximize efficiency and minimize the production of by-products .

化学反应分析

Nucleophilic Ring-Opening Reactions

The oxazinone ring undergoes nucleophilic attack at the carbonyl group, leading to ring opening. Common nucleophiles include amines and alcohols:

Mechanistic Insight : The carbonyl carbon becomes electrophilic due to conjugation with the oxazine ring, facilitating nucleophilic addition followed by ring cleavage .

Electrophilic Aromatic Substitution (EAS)

The 4-methylphenyl group directs electrophilic substitution to the ortho and para positions relative to the benzoxazinone attachment:

Electronic Effects : The methyl group on the phenyl ring activates the ring, enhancing reactivity toward EAS .

Reduction Reactions

Reduction of the oxazinone ring produces dihydrobenzoxazine derivatives:

| Reducing Agent | Conditions | Major Products | Yield | Source |

|---|---|---|---|---|

| NaBH₄ | Methanol, 0°C | 3,4-Dihydro-6-methyl-2-(4-methylphenyl) | 72% | |

| LiAlH₄ | Dry ether, reflux | Fully reduced tetrahydro derivative | 58% |

Application : Reduced forms are intermediates in synthesizing bioactive molecules .

Alkylation and Acylation

The nitrogen or oxygen atoms in the oxazinone ring participate in alkylation/acylation:

| Reaction Type | Reagents | Products | Selectivity | Source |

|---|---|---|---|---|

| N-Alkylation | Methyl iodide, K₂CO₃, DMF | N-Methyl-6-methyl-2-(4-methylphenyl) | N-site | |

| O-Acylation | Acetyl chloride, pyridine | O-Acetylated derivative | O-site |

Regioselectivity : Steric effects from the 4-methylphenyl group favor N-alkylation over O-alkylation.

Cycloaddition Reactions

The compound participates in Diels-Alder reactions due to its conjugated π-system:

| Dienophile | Conditions | Major Products | Source |

|---|---|---|---|

| Maleic anhydride | Toluene, 110°C | Fused bicyclic adduct |

Outcome : The reaction forms a six-membered cycloadduct, expanding applications in materials science.

Hydrolysis Reactions

Acidic or basic hydrolysis cleaves the oxazinone ring:

| Conditions | Reagents | Major Products | Source |

|---|---|---|---|

| 2M HCl, reflux | Hydrochloric acid | 2-(4-Methylphenyl)anthranilic acid | |

| 1M NaOH, 70°C | Sodium hydroxide | Sodium salt of anthranilic acid |

Utility : Hydrolysis products serve as precursors for pharmaceuticals and agrochemicals .

Comparative Reactivity with Analogues

The 4-methylphenyl substituent enhances electron density, increasing reactivity in EAS compared to nitro- or halogen-substituted analogues:

科学研究应用

Pharmacological Applications

1. Antimicrobial Activity

Research indicates that benzoxazine derivatives exhibit significant antimicrobial properties. A study demonstrated that 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one showed inhibitory effects against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

2. Anticancer Properties

Recent investigations have identified benzoxazine derivatives as promising candidates in cancer therapy. The compound has been evaluated for its cytotoxic effects on cancer cell lines, showing the ability to induce apoptosis in certain types of tumors. This provides a basis for further exploration in oncology .

3. Neuroprotective Effects

In neuropharmacology, compounds similar to this compound have been studied for their neuroprotective properties. Preliminary studies suggest that it may help in mitigating oxidative stress and neuronal damage associated with neurodegenerative diseases like Alzheimer’s .

Material Science Applications

1. Polymer Chemistry

Benzoxazine compounds are utilized in the synthesis of advanced polymeric materials due to their thermal stability and mechanical properties. The incorporation of this compound into polymer matrices has been investigated for producing high-performance thermosetting resins used in aerospace and automotive applications .

2. Coatings and Adhesives

The compound's chemical structure allows it to function effectively as a curing agent in coatings and adhesives. Its application can enhance the durability and resistance of coatings against environmental degradation .

Environmental Applications

1. Bioremediation

The potential use of benzoxazine derivatives in environmental science has been explored, particularly in bioremediation processes. Their ability to interact with various pollutants suggests that they could be effective in degrading hazardous substances in contaminated environments .

Case Studies

作用机制

The mechanism of action of 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation .

相似化合物的比较

Similar Compounds

- 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetic acid

- 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carboxaldehyde

Uniqueness

Compared to similar compounds, 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one is unique due to its benzoxazine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

生物活性

6-Methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one, a compound belonging to the benzoxazinone family, has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, antifungal, antioxidant, and potential anticancer activities.

The molecular formula of this compound is C15H13NO2, and it is characterized by a benzoxazinone core structure. The compound's structure contributes to its pharmacological properties, making it a subject of interest in medicinal chemistry.

Antibacterial Activity

Recent studies have demonstrated that benzoxazinone derivatives exhibit significant antibacterial properties. Specifically, this compound has shown activity against various Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0048 |

| Escherichia coli | 0.0195 |

| Bacillus mycoides | 0.0098 |

| Candida albicans | 0.039 |

These results indicate that the compound is particularly effective against S. aureus and E. coli, with complete bacterial death observed within hours of exposure .

Antifungal Activity

In addition to its antibacterial effects, the compound has demonstrated antifungal activity against pathogens such as Candida albicans and Aspergillus niger. The antifungal activity is quantified through similar MIC assays:

Antifungal Activity:

| Fungal Strain | MIC (mg/mL) |

|---|---|

| Candida albicans | 0.016 |

| Aspergillus niger | 0.025 |

These findings suggest that the compound could be a promising candidate for treating fungal infections .

Antioxidant Activity

The antioxidant potential of benzoxazinone derivatives has been explored using various assays such as DPPH radical scavenging tests. Compounds with similar structures have shown varying degrees of antioxidant activity, which is crucial for mitigating oxidative stress in biological systems.

Antioxidant Activity Results:

| Compound | IC50 (μM) |

|---|---|

| This compound | 31 |

This indicates moderate antioxidant activity compared to established antioxidants like Trolox .

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets within microbial cells. For instance, the compound may inhibit key enzymes or disrupt cell membrane integrity in bacteria and fungi.

Case Studies

A study conducted on the synthesis and biological evaluation of various benzoxazinone derivatives highlighted the promising antibacterial and antifungal properties of compounds structurally related to this compound. The research involved synthesizing these compounds and performing in vitro assays against a panel of microorganisms .

属性

IUPAC Name |

6-methyl-2-(4-methylphenyl)-3,1-benzoxazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-10-3-6-12(7-4-10)15-17-14-8-5-11(2)9-13(14)16(18)19-15/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUXKKNQUHOSOSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=O)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。